molecular formula C16H16Cl2N2O4Pd2 B13396431 chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol

chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol

Cat. No.: B13396431
M. Wt: 584.1 g/mol
InChI Key: KKCAILXUBWILKM-UHFFFAOYSA-L
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Description

Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol is a coordination complex involving palladium, a transition metal. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol typically involves the reaction of palladium chloride with 4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) complexes, while reduction reactions may yield palladium(0) complexes .

Scientific Research Applications

Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol involves its interaction with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, leading to the desired products. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Di-µ-chlorobis[5-hydroxy-2-[1-(hydroxyimino)ethyl]phenyl]palladium(II) Dimer: This compound has a similar structure but involves a dimeric form.

    Palladium(II) acetate: Another palladium complex used in similar catalytic applications.

Uniqueness

Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol is unique due to its specific ligand structure, which imparts distinct properties and reactivity.

Properties

IUPAC Name

chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCAILXUBWILKM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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